![molecular formula C21H27ClN2O2 B5249625 1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B5249625.png)
1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 4-chlorophenyl group and a 3-ethoxy-4-methoxyphenyl group attached to the piperazine ring
Méthodes De Préparation
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 3-ethoxy-4-methoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures. The resulting intermediate is then treated with piperazine to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of histamine H1 receptors, which are involved in allergic reactions. By blocking these receptors, the compound can reduce the symptoms of allergies and inflammation . Additionally, it may interact with other receptors and enzymes, contributing to its overall pharmacological effects.
Comparaison Avec Des Composés Similaires
1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:
Levocetirizine: A piperazine derivative used as an antihistamine for the treatment of allergic conditions.
Cetirizine: Another antihistamine with similar properties to levocetirizine.
Meclozine: A piperazine derivative used to treat nausea and motion sickness.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2/c1-3-26-21-14-18(6-9-20(21)25-2)16-24-12-10-23(11-13-24)15-17-4-7-19(22)8-5-17/h4-9,14H,3,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJPKBRCCAPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(propan-2-yl)piperidin-4-yl]-5-propylthiophene-3-carboxamide](/img/structure/B5249544.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5249565.png)
![5-(4-methoxyphenyl)-N-[5-(4-morpholinyl)pentyl]-1,2,4-triazin-3-amine](/img/structure/B5249566.png)
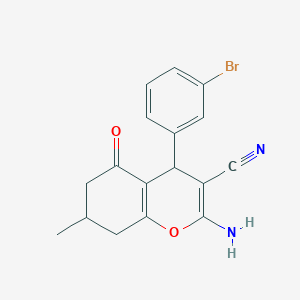
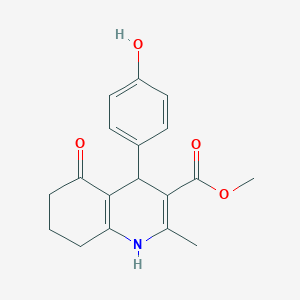
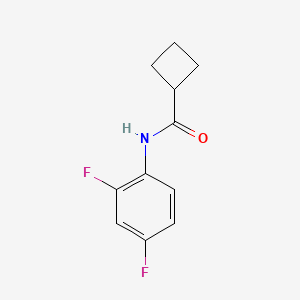
![ethyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5249601.png)
![3-chloro-N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5249608.png)
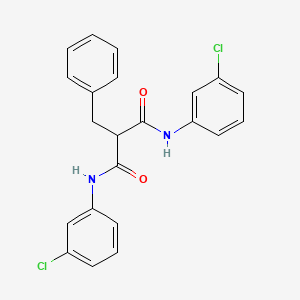
![3-(dibenzylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5249622.png)
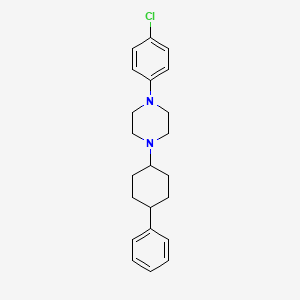
![1-[(4-chlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B5249636.png)
![4-[4-(4-ethoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5249639.png)
![4-butoxy-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5249655.png)
